4-(2,3-Dimethylanilino)benzoyl chloride
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Overview
Description
4-(2,3-Dimethylanilino)benzoyl chloride is an organic compound with the molecular formula C15H14ClNO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2,3-dimethylanilino group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2,3-Dimethylanilino)benzoyl chloride can be synthesized through the Schotten-Baumann reaction, which involves the acylation of aniline derivatives with benzoyl chloride in the presence of an aqueous alkaline solution . The reaction typically proceeds as follows:
- Dissolve 2,3-dimethylaniline in an aqueous sodium hydroxide solution.
- Gradually add benzoyl chloride to the solution with vigorous stirring.
- The reaction mixture is then shaken vigorously for about 15 minutes.
- The resulting product, this compound, precipitates out as a white solid, which is then filtered and recrystallized from boiling alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylanilino)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: It can be reduced to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically in the presence of a base like sodium hydroxide.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution: Formation of amides or esters.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-(2,3-Dimethylanilino)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethylanilino)benzoyl chloride involves its reactivity as an acylating agent. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler derivative without the dimethylanilino group.
4-(Dimethylamino)benzoyl Chloride: Similar structure but with a dimethylamino group instead of the dimethylanilino group.
2,3-Dimethylaniline: The parent amine used in the synthesis of 4-(2,3-Dimethylanilino)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the benzoyl chloride and 2,3-dimethylanilino groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
CAS No. |
61672-61-5 |
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Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
4-(2,3-dimethylanilino)benzoyl chloride |
InChI |
InChI=1S/C15H14ClNO/c1-10-4-3-5-14(11(10)2)17-13-8-6-12(7-9-13)15(16)18/h3-9,17H,1-2H3 |
InChI Key |
PGKGATGFGBQABF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=CC=C(C=C2)C(=O)Cl)C |
Origin of Product |
United States |
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